molecular formula C20H17ClN4O2S B308218 2-[3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-4-CHLOROPHENYL METHYL ETHER

2-[3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-4-CHLOROPHENYL METHYL ETHER

Cat. No.: B308218
M. Wt: 412.9 g/mol
InChI Key: SRZZBIVTRJRFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-4-CHLOROPHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an allylsulfanyl group, a chloro-methoxyphenyl group, and a dihydrotriazino-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-4-CHLOROPHENYL METHYL ETHER typically involves multiple steps:

  • Formation of the Benzoxazepine Core: : The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.

  • Introduction of the Triazino Group: : The triazino moiety is introduced via a cyclization reaction involving a hydrazine derivative and a nitrile or amidine compound. This step often requires the use of a catalyst and controlled temperature conditions to ensure the formation of the desired triazino ring.

  • Functionalization with Allylsulfanyl and Chloro-Methoxyphenyl Groups: : The final steps involve the introduction of the allylsulfanyl and chloro-methoxyphenyl groups through nucleophilic substitution reactions. These reactions typically require the use of strong bases or acids to activate the nucleophiles and facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The allylsulfanyl group in the compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

  • Reduction: : The compound can be reduced at various functional groups, such as the nitro or carbonyl groups, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The chloro group in the chloro-methoxyphenyl moiety can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-CPBA, potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, strong bases or acids

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

2-[3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-4-CHLOROPHENYL METHYL ETHER has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-4-CHLOROPHENYL METHYL ETHER is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-6-(5-chloro-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 3-(Ethylsulfanyl)-6-(5-chloro-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Uniqueness

The presence of the allylsulfanyl group in 2-[3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-4-CHLOROPHENYL METHYL ETHER imparts unique chemical reactivity compared to its methylsulfanyl and ethylsulfanyl analogs. This difference can influence the compound’s biological activity, making it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C20H17ClN4O2S/c1-3-10-28-20-23-19-17(24-25-20)13-6-4-5-7-15(13)22-18(27-19)14-11-12(21)8-9-16(14)26-2/h3-9,11,18,22H,1,10H2,2H3

InChI Key

SRZZBIVTRJRFCX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C

Origin of Product

United States

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